(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a fluorocyclopropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents under controlled conditions . The reaction conditions often require the use of catalysts such as palladium to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
(1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2-Fluorocyclopropyl)-1H-pyrazol-5-yl)boronic acid include other boronic acids and boronic esters, such as phenylboronic acid and pinacol boronic ester .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a fluorocyclopropyl group with a pyrazole ring and a boronic acid group. This unique combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H8BFN2O2 |
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Molecular Weight |
169.95 g/mol |
IUPAC Name |
[2-(2-fluorocyclopropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BFN2O2/c8-4-3-5(4)10-6(7(11)12)1-2-9-10/h1-2,4-5,11-12H,3H2 |
InChI Key |
YXRZYACKCCULKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C2CC2F)(O)O |
Origin of Product |
United States |
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